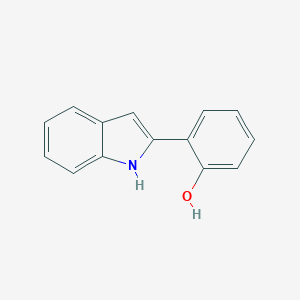
2-(1H-indol-2-yl)phenol
Vue d'ensemble
Description
2-(1H-indol-2-yl)phenol: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound has the molecular formula C14H11NO and is known for its unique structure, which combines an indole moiety with a phenol group. This combination imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 2-(1H-indol-2-yl)phenol typically involves the formation of the indole ring followed by the introduction of the phenol group. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The phenol group can then be introduced through various substitution reactions.
Industrial Production Methods:
In industrial settings, the production of this compound may involve multi-step processes that optimize yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient synthesis. The specific methods can vary depending on the desired scale and application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
2-(1H-indol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives.
Applications De Recherche Scientifique
2-(1H-indol-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-2-yl)phenol involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to a range of biological effects. The phenol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Another indole derivative with significant biological activity.
2-Phenylindole: Similar structure but lacks the phenol group.
Indole-3-acetic acid: A plant hormone with a different functional group.
Uniqueness:
2-(1H-indol-2-yl)phenol is unique due to the presence of both the indole and phenol groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(1H-indol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZRPPBUMLPCRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351433 | |
| Record name | 2-(1H-indol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4749-47-7 | |
| Record name | 2-(1H-indol-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of 2-(1H-indol-2-yl)phenol in organic chemistry?
A1: this compound serves as a versatile starting material for synthesizing various indole-fused heterocyclic compounds. This is due to the presence of both the phenol and indole moieties, which can participate in a variety of reactions. Research highlights its use in:
- Synthesis of Indole-Fused Benzoxepines: this compound reacts with alkenylphenols under visible-light photocatalysis to yield indole-fused benzoxepines via an oxidative dehydrogenative [5 + 2] annulation. This reaction boasts atom efficiency, using oxygen as an oxidant and producing only water as a byproduct. []
- Synthesis of Indole-Fused Dibenzo[b,f][1,4]oxazepines: A transition-metal-free route utilizes this compound with 1,2-dihalobenzenes or 2-halonitroarenes to create indole-fused dibenzo[b,f][1,4]oxazepines. The reaction proceeds through a Smiles rearrangement, showcasing the compound's ability to undergo this type of transformation. []
- Synthesis of Indole-Fused Pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones: Reacting this compound with 4,5-dichloropyridazin-3-ones results in the formation of indole-fused pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones. This reaction also highlights the Smiles rearrangement as a key step in achieving regioselectivity. []
- Synthesis of Indole-Fused Oxepines/Azepines: In the presence of FeCl3 catalyst, this compound reacts with 2,3-dichloro quinoxaline/pyrazine to yield diverse oxepine and azepine fused N-heterocyclic derivatives. This reaction proceeds through a unique mechanism involving sequential C-C and C-X (X = O or N) bond formations to construct the central seven-membered ring. []
Q2: What is the significance of the Smiles rearrangement in the synthesis of compounds using this compound?
A: The Smiles rearrangement plays a crucial role in achieving regioselectivity during the synthesis of various heterocyclic compounds using this compound. [, ] This rearrangement, involving an intramolecular nucleophilic substitution, often dictates the final structure of the product. For instance, in synthesizing indole-fused dibenzo[b,f][1,4]oxazepines, the Smiles rearrangement is favored over a direct intramolecular cyclization, leading to different regioisomers. [] This preference for the Smiles pathway highlights its importance in controlling the reaction outcome and obtaining desired product selectivity.
Q3: Are there any studies exploring the structure-activity relationship (SAR) of compounds derived from this compound?
A: While the provided research articles focus on synthetic methodology and less on biological activity, the synthesis of various indole-fused heterocycles from this compound offers an excellent starting point for SAR studies. [, , , ] By systematically modifying the substituents on the indole and phenol rings, as well as on the newly formed heterocyclic core, researchers can investigate the impact of these changes on biological activity, potency, and selectivity. This approach could lead to the discovery of novel compounds with improved pharmaceutical profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


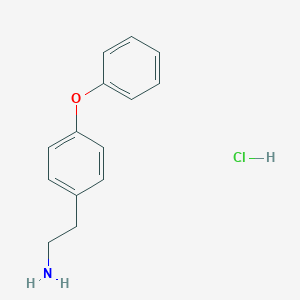
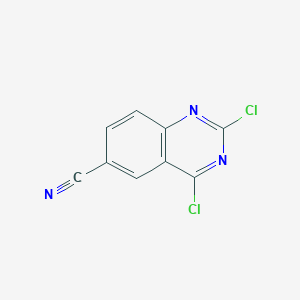

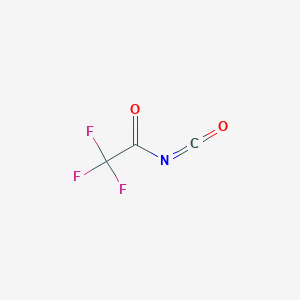
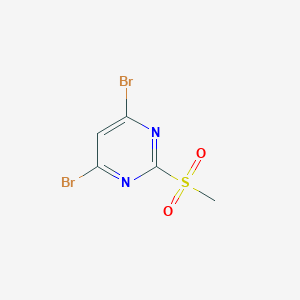



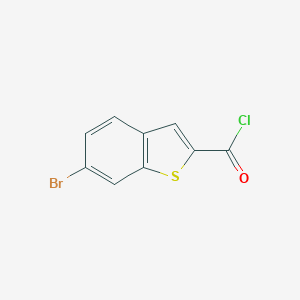
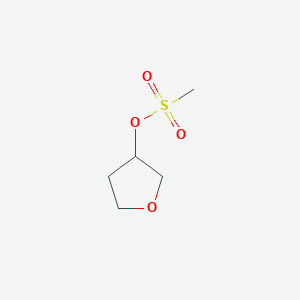
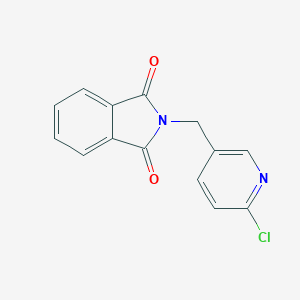
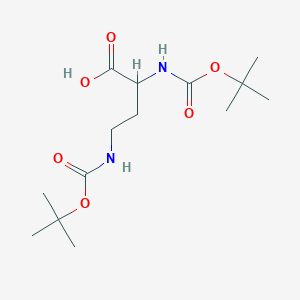
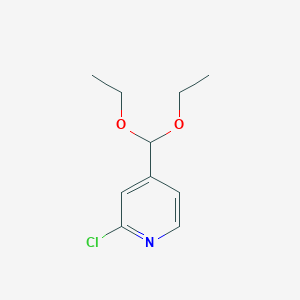
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
